

physical and chemical properties of 2,4-Dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitropyridine

Cat. No.: B091083

[Get Quote](#)

A Comprehensive Technical Guide to 2,4-Dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **2,4-Dimethyl-3-nitropyridine**, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. This document outlines its key characteristics, synthesis, and reactivity, supported by experimental context and visualizations to facilitate its application in research and development.

Core Physical and Chemical Properties

2,4-Dimethyl-3-nitropyridine, with the CAS number 1074-76-6, is a substituted pyridine derivative.^{[1][2][3]} Its fundamental properties are summarized in the tables below.

Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	152.15 g/mol	[1] [3]
Appearance	Pale yellow to yellow solid	[4]
Melting Point	9.5 °C	[1]
Boiling Point	118-123 °C @ 12 Torr	[1]
Density	~1.19 g/cm ³ (Predicted)	[1] [5]
Refractive Index	1.551	[1]
Flash Point	95.079 °C	[1]

Chemical and Computational Properties

Property	Value	Source
XLogP3	1.4	[1]
Hydrogen Bond Acceptor Count	3	[1]
Topological Polar Surface Area	58.7 Å ²	[1]
Rotatable Bond Count	1	[5]
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.	[4]

Synthesis of 2,4-Dimethyl-3-nitropyridine

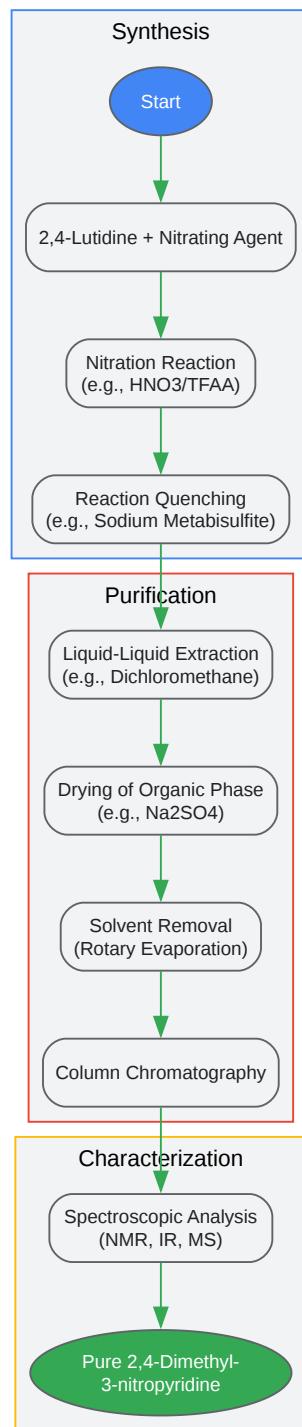
The synthesis of **2,4-Dimethyl-3-nitropyridine** typically involves the nitration of 2,4-dimethylpyridine (2,4-lutidine). A general and effective method for the nitration of pyridines utilizes a mixture of nitric acid in trifluoroacetic anhydride.[\[6\]](#)

Experimental Protocol: General Nitration of Pyridines

This protocol is a general method for the nitration of pyridines and can be adapted for the synthesis of **2,4-Dimethyl-3-nitropyridine** from 2,4-lutidine.

Materials:

- 2,4-Lutidine
- Trifluoroacetic anhydride (TFAA)
- Concentrated nitric acid
- Ice bath
- Sodium metabisulfite solution
- Dichloromethane
- Standard laboratory glassware


Procedure:

- Trifluoroacetic anhydride is chilled in an ice bath.
- The pyridine derivative (2,4-lutidine, 1.0 equivalent) is slowly added to the chilled TFAA and stirred for 2 hours under chilled conditions.
- Concentrated nitric acid (2.5 equivalents) is then added dropwise to the mixture.
- The reaction is allowed to proceed for an extended period, typically 12 hours, with the temperature maintained between 0 °C and room temperature.
- Following the reaction period, the mixture is added to a sodium metabisulfite solution to neutralize excess oxidizing agents.
- The product is then extracted with dichloromethane.
- The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

- The crude product can be further purified by column chromatography.[6]

A visual representation of a general laboratory workflow for synthesis and purification is provided below.

General Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and characterization of **2,4-Dimethyl-3-nitropyridine**.

Chemical Reactivity and Mechanisms

The chemical reactivity of **2,4-Dimethyl-3-nitropyridine** is significantly influenced by the electron-withdrawing nature of the nitro group. This group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S_NAr).

Nucleophilic Aromatic Substitution (S_NAr)

In S_NAr reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. For **2,4-Dimethyl-3-nitropyridine**, while there isn't a conventional leaving group like a halide, the nitro group itself can be displaced by strong nucleophiles under certain conditions. More commonly, nucleophilic attack occurs at positions activated by the nitro group. The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The presence of the nitro group at the 3-position and methyl groups at the 2- and 4-positions influences the regioselectivity of nucleophilic attack. The nitro group at the 3-position can be selectively substituted by sulfur nucleophiles.^[7]

Below is a diagram illustrating the general mechanism of nucleophilic aromatic substitution on a nitropyridine.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

2,4-Dimethyl-3-nitropyridine

Nucleophile (Nu⁻)

Nucleophilic Attack

Addition

Meisenheimer Complex
(Resonance Stabilized Intermediate)Departure of Leaving Group
(e.g., NO₂⁻)

Elimination

Substituted Product

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of nucleophilic aromatic substitution on **2,4-Dimethyl-3-nitropyridine**.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **2,4-Dimethyl-3-nitropyridine**.

While raw spectra are not provided here, typical spectral characteristics are described below.

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.
- **¹³C NMR:** The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule (five in the pyridine ring and two methyl carbons). The carbon attached to the nitro group is expected to be significantly downfield.
- **IR Spectroscopy:** The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol).

For detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectra, resources such as ChemicalBook and other chemical supplier databases can be consulted.[\[8\]](#)[\[9\]](#)

Safety Information

2,4-Dimethyl-3-nitropyridine is classified as harmful if swallowed.[\[1\]](#) Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. It should be stored in a dry, well-ventilated area.

Applications in Research and Development

2,4-Dimethyl-3-nitropyridine serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the methyl substituents on the pyridine ring allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other bioactive compounds.[\[1\]](#) Its

reactivity in nucleophilic substitution reactions is particularly useful for introducing new functional groups onto the pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethyl-3-nitropyridine | 1074-76-6 [chemicalbook.com]
- 9. 2,4-Dimethyl-3-nitropyridine(1074-76-6) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Dimethyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091083#physical-and-chemical-properties-of-2-4-dimethyl-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com